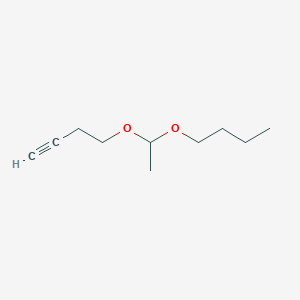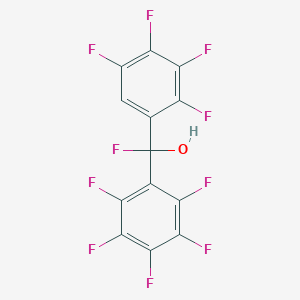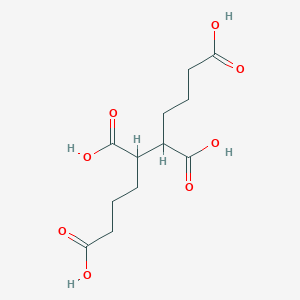![molecular formula C18H21ClN2O B14757716 [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol CAS No. 83-82-9](/img/structure/B14757716.png)
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol typically involves the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the methyl and phenyl groups. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitutions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the piperazine ring, potentially leading to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Saturated piperazine derivatives
Substitution Products: Para-substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate receptor activity or enzyme function. It may serve as a lead compound in the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
- [2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline]
- 4-Chloro-4′-hydroxybenzophenone
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness:
- Structural Features: The presence of both chlorophenyl and phenyl groups on the piperazine ring distinguishes it from other piperazine derivatives.
- Reactivity: The compound’s unique substitution pattern influences its reactivity and the types of chemical transformations it can undergo.
- Applications: Its potential applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
83-82-9 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol |
InChI |
InChI=1S/C18H21ClN2O/c1-20-11-17(14-5-3-2-4-6-14)21(13-22)18(12-20)15-7-9-16(19)10-8-15/h2-10,17-18,22H,11-13H2,1H3 |
Clave InChI |
IKLRKIFKPXABAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(N(C(C1)C2=CC=C(C=C2)Cl)CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


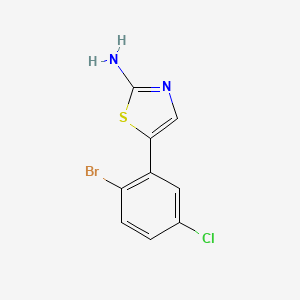
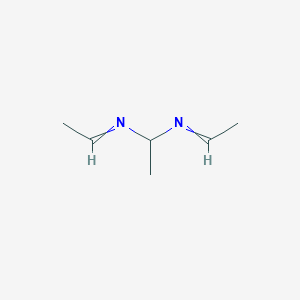
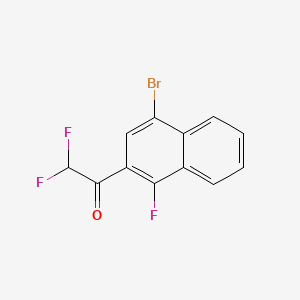
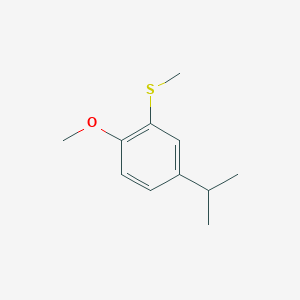
![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
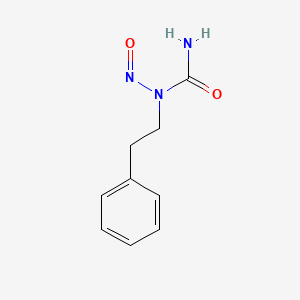
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
